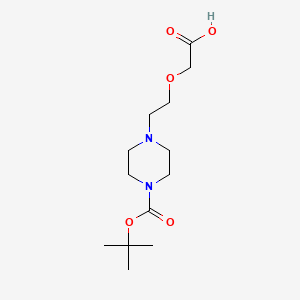
2-(2-(4-(tert-Butoxycarbonyl)piperazin-1-yl)ethoxy)acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-(4-(tert-Butoxycarbonyl)piperazin-1-yl)ethoxy)acetic acid: is a chemical compound that belongs to the class of piperazine derivatives It is characterized by the presence of a piperazine ring substituted with a tert-butoxycarbonyl group and an ethoxyacetic acid moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-(4-(tert-Butoxycarbonyl)piperazin-1-yl)ethoxy)acetic acid typically involves the following steps:
Formation of the Piperazine Ring: The piperazine ring is formed by the reaction of ethylenediamine with diethyl oxalate under reflux conditions.
Introduction of the tert-Butoxycarbonyl Group: The tert-butoxycarbonyl group is introduced by reacting the piperazine derivative with tert-butyl chloroformate in the presence of a base such as triethylamine.
Attachment of the Ethoxyacetic Acid Moiety: The final step involves the reaction of the tert-butoxycarbonyl-protected piperazine with ethyl bromoacetate, followed by hydrolysis to yield the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring, leading to the formation of N-oxide derivatives.
Reduction: Reduction reactions can be performed to remove the tert-butoxycarbonyl protecting group, yielding the free amine.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydride (NaH).
Major Products Formed:
Oxidation: N-oxide derivatives.
Reduction: Free amine derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry:
- Used as a building block in the synthesis of more complex molecules.
- Employed in the development of novel catalysts and ligands.
Biology:
- Investigated for its potential as a pharmacological agent due to its piperazine core, which is common in many bioactive compounds.
Medicine:
- Explored for its potential therapeutic applications, particularly in the development of drugs targeting the central nervous system.
Industry:
- Utilized in the production of specialty chemicals and intermediates for pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of 2-(2-(4-(tert-Butoxycarbonyl)piperazin-1-yl)ethoxy)acetic acid is not fully understood. it is believed to interact with various molecular targets due to its piperazine core. Piperazine derivatives are known to interact with neurotransmitter receptors and ion channels, suggesting potential effects on the central nervous system. The tert-butoxycarbonyl group may also influence the compound’s pharmacokinetic properties, such as its stability and bioavailability.
Vergleich Mit ähnlichen Verbindungen
- 2-(4-(tert-Butoxycarbonyl)piperazin-2-yl)acetic acid
- 2-(4-(tert-Butoxycarbonyl)piperazin-1-yl)acetic acid dihydrate
- 2-(1-(1-(tert-Butoxycarbonyl)piperidin-3-yl)-1H-pyrazol-4-yl)acetic acid
Comparison:
- 2-(2-(4-(tert-Butoxycarbonyl)piperazin-1-yl)ethoxy)acetic acid is unique due to the presence of the ethoxyacetic acid moiety, which imparts distinct chemical and physical properties.
- 2-(4-(tert-Butoxycarbonyl)piperazin-2-yl)acetic acid and 2-(4-(tert-Butoxycarbonyl)piperazin-1-yl)acetic acid dihydrate lack the ethoxyacetic acid moiety, resulting in different reactivity and potential applications.
- 2-(1-(1-(tert-Butoxycarbonyl)piperidin-3-yl)-1H-pyrazol-4-yl)acetic acid contains a pyrazole ring, which may confer additional biological activity compared to the piperazine derivatives.
Biologische Aktivität
2-(2-(4-(tert-Butoxycarbonyl)piperazin-1-yl)ethoxy)acetic acid, also known as Boc-piperazine acetic acid, is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article provides a detailed overview of its biological activity, including pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C₁₁H₂₀N₂O₄
- Molecular Weight : 244.29 g/mol
- CAS Number : 156478-71-6
- Structure : The compound features a piperazine ring with a tert-butoxycarbonyl (Boc) protecting group and an ethoxy-acetic acid moiety.
The biological activity of this compound primarily revolves around its interaction with various biological targets, including enzymes and receptors involved in cellular signaling pathways. The piperazine moiety is known to enhance solubility and bioavailability, which are critical for drug efficacy.
Pharmacological Profiles
Research indicates that compounds containing the piperazine structure often exhibit:
- Antimicrobial Activity : Some studies have reported that derivatives of piperazine demonstrate significant antimicrobial properties against various bacterial strains.
- CNS Activity : Piperazine derivatives are often explored for their neuropharmacological effects, including anxiolytic and antidepressant activities.
Table 1: Summary of Biological Activities
Detailed Findings
- Antitrypanosomal Activity : A study highlighted the compound's potential against Trypanosoma brucei, showing a significant reduction in parasitemia in animal models. The compound's structural modifications improved its aqueous solubility and potency, making it a candidate for further development as an anti-HAT (human African trypanosomiasis) drug .
- Antimicrobial Properties : Another investigation focused on the antimicrobial effects of piperazine derivatives, including this compound. The compound exhibited effective inhibition against a range of bacterial strains, suggesting its utility in treating bacterial infections .
- CNS Effects : Research into the neuropharmacological properties revealed that the compound could exert anxiolytic effects in rodent models, indicating its potential application in treating anxiety disorders .
Eigenschaften
Molekularformel |
C13H24N2O5 |
|---|---|
Molekulargewicht |
288.34 g/mol |
IUPAC-Name |
2-[2-[4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]ethoxy]acetic acid |
InChI |
InChI=1S/C13H24N2O5/c1-13(2,3)20-12(18)15-6-4-14(5-7-15)8-9-19-10-11(16)17/h4-10H2,1-3H3,(H,16,17) |
InChI-Schlüssel |
UYIFHWGGLAYCLN-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)CCOCC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















